N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)nicotinamide
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Overview
Description
N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)nicotinamide is a complex organic compound that features a benzofuran core substituted with a nicotinamide group and a 3,4-dimethoxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)nicotinamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the 3,4-Dimethoxybenzoyl Group: This step involves the acylation of the benzofuran core using 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Nicotinamide Group: The final step involves the coupling of the benzofuran derivative with nicotinic acid or its derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran core or the nicotinamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzofuran core.
Reduction: Reduced forms of the benzofuran or nicotinamide groups.
Substitution: Substituted benzofuran or nicotinamide derivatives.
Scientific Research Applications
N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxybenzoyl)nicotinamide: Lacks the benzofuran core but shares the nicotinamide and 3,4-dimethoxybenzoyl groups.
3-methylbenzofuran-6-yl)nicotinamide: Lacks the 3,4-dimethoxybenzoyl group but retains the benzofuran and nicotinamide moieties.
Uniqueness
N-(2-(3,4-dimethoxybenzoyl)-3-methylbenzofuran-6-yl)nicotinamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the benzofuran core and the nicotinamide group allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H20N2O5 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H20N2O5/c1-14-18-8-7-17(26-24(28)16-5-4-10-25-13-16)12-20(18)31-23(14)22(27)15-6-9-19(29-2)21(11-15)30-3/h4-13H,1-3H3,(H,26,28) |
InChI Key |
SKXYKRMYWCTQPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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